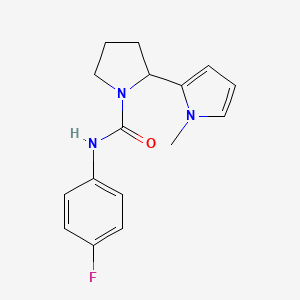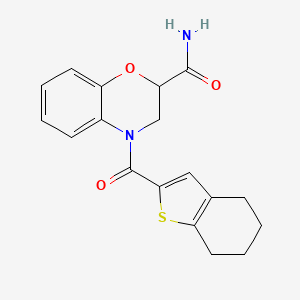![molecular formula C18H14N2O6 B7462237 N-[4-(2-methoxyphenoxy)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B7462237.png)
N-[4-(2-methoxyphenoxy)phenyl]-5-nitrofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-methoxyphenoxy)phenyl]-5-nitrofuran-2-carboxamide, also known as MNF, is a synthetic compound that has been extensively studied for its potential use in scientific research. MNF belongs to the furan series of compounds and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[4-(2-methoxyphenoxy)phenyl]-5-nitrofuran-2-carboxamide is not fully understood. However, it is believed to work by inhibiting the growth of microorganisms and cancer cells. N-[4-(2-methoxyphenoxy)phenyl]-5-nitrofuran-2-carboxamide has been found to inhibit the activity of enzymes that are involved in the synthesis of DNA and RNA. It has also been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[4-(2-methoxyphenoxy)phenyl]-5-nitrofuran-2-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of microorganisms and cancer cells. N-[4-(2-methoxyphenoxy)phenyl]-5-nitrofuran-2-carboxamide has also been found to reduce inflammation in animal models. It has been found to modulate the activity of various enzymes and proteins involved in cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[4-(2-methoxyphenoxy)phenyl]-5-nitrofuran-2-carboxamide in lab experiments include its well-established synthesis method, its wide range of biochemical and physiological effects, and its potential use in the treatment of various diseases. However, the limitations of using N-[4-(2-methoxyphenoxy)phenyl]-5-nitrofuran-2-carboxamide in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on N-[4-(2-methoxyphenoxy)phenyl]-5-nitrofuran-2-carboxamide. One area of research could focus on the development of new synthetic methods for N-[4-(2-methoxyphenoxy)phenyl]-5-nitrofuran-2-carboxamide that are more efficient and cost-effective. Another area of research could focus on the potential use of N-[4-(2-methoxyphenoxy)phenyl]-5-nitrofuran-2-carboxamide in the treatment of various diseases, such as cancer and infectious diseases. Future research could also focus on the development of new derivatives of N-[4-(2-methoxyphenoxy)phenyl]-5-nitrofuran-2-carboxamide with improved pharmacological properties. Overall, N-[4-(2-methoxyphenoxy)phenyl]-5-nitrofuran-2-carboxamide has great potential for use in scientific research, and further studies are needed to fully understand its potential applications.
Méthodes De Synthèse
The synthesis of N-[4-(2-methoxyphenoxy)phenyl]-5-nitrofuran-2-carboxamide involves the reaction of 2-methoxyphenol and 4-bromoanisole to form 4-(2-methoxyphenoxy)phenol. This compound is then reacted with 5-nitrofuran-2-carboxylic acid in the presence of a coupling agent to form N-[4-(2-methoxyphenoxy)phenyl]-5-nitrofuran-2-carboxamide. The synthesis method of N-[4-(2-methoxyphenoxy)phenyl]-5-nitrofuran-2-carboxamide has been well established and has been used in various scientific research studies.
Applications De Recherche Scientifique
N-[4-(2-methoxyphenoxy)phenyl]-5-nitrofuran-2-carboxamide has been extensively studied for its potential use in scientific research. It has been found to have antimicrobial, anticancer, and anti-inflammatory properties. N-[4-(2-methoxyphenoxy)phenyl]-5-nitrofuran-2-carboxamide has been tested against a wide range of microorganisms and has been found to be effective against gram-positive and gram-negative bacteria. It has also been found to inhibit the growth of cancer cells and reduce inflammation in animal models.
Propriétés
IUPAC Name |
N-[4-(2-methoxyphenoxy)phenyl]-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6/c1-24-14-4-2-3-5-15(14)25-13-8-6-12(7-9-13)19-18(21)16-10-11-17(26-16)20(22)23/h2-11H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGRAVHZICZGKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-methoxyphenoxy)phenyl]-5-nitrofuran-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Cyclopropyl-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole](/img/structure/B7462166.png)
![3-Methylidene-2-[2-(2-methylmorpholin-4-yl)-2-oxoethyl]isoindol-1-one](/img/structure/B7462174.png)
![5-(Furan-2-yl)-3-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-one](/img/structure/B7462181.png)
![2-(4-acetamidophenyl)-N-[(6-methoxynaphthalen-2-yl)methyl]acetamide](/img/structure/B7462189.png)

![2-[[5-(2-Chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile](/img/structure/B7462203.png)
![1-Benzyl-4-[[5-(2-chlorophenyl)tetrazol-2-yl]methyl]piperazine](/img/structure/B7462220.png)


![N-[4-[2-(azepan-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7462245.png)
![N-[(3-chlorophenyl)methyl]-1-(4-fluorophenyl)-N,5-dimethyl-1,2,4-triazole-3-carboxamide](/img/structure/B7462250.png)
![N-(4-methylpyridin-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B7462251.png)

![N-cyclohexyl-1,5-dioxo-4-prop-2-enyl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7462265.png)